![molecular formula C16H16BrN3O2 B2825770 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide CAS No. 270262-88-9](/img/structure/B2825770.png)
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” is an organic compound with the linear formula C17H18BrN3O3 . It has a molecular weight of 392.255 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H18BrN3O3 . This indicates that the molecule is composed of 17 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Nonlinear Optical Properties
Research has been conducted on similar hydrazones, including a study by Naseema et al. (2010), which investigated their third-order nonlinear optical properties. These compounds exhibited two-photon absorption and promising optical power limiting behavior, suggesting potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Antihypertensive Activity
A study by Abdel-Wahab et al. (2008) synthesized and evaluated Schiff bases and imides as antihypertensive α-blocking agents. The pharmacological screening indicated good antihypertensive activity, suggesting potential therapeutic applications for similar compounds (Abdel-Wahab et al., 2008).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study involving the synthesis and anticancer evaluation of compounds structurally related to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide. This research highlights the potential of similar compounds in developing treatments for cancer (Salahuddin et al., 2014).
Biological Activity Studies
Research by Bhat et al. (2011) explored the synthesis and characterization of oxadiazole analogs. Some compounds in this category demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new pharmaceuticals (Bhat et al., 2011).
Antimicrobial Activities
A study by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, assessing their antimicrobial activities. This research suggests the potential of similar compounds in combating microbial infections (Wardkhan et al., 2008).
Synthesis and Characterization
El‐Boraey and Aly (2013) synthesized and characterized metal complexes of compounds structurally related to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide, suggesting potential applications in material science and chemistry (El‐Boraey & Aly, 2013).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) investigated compounds derived from 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide for their lipase and α-glucosidase inhibition. This study highlights the potential of these compounds in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Future Directions
The future directions for the use and study of “2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” are not specified in the sources I found. Given that this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it’s likely that it will continue to be used in various research contexts.
properties
IUPAC Name |
2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKJKCUBROPWPS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

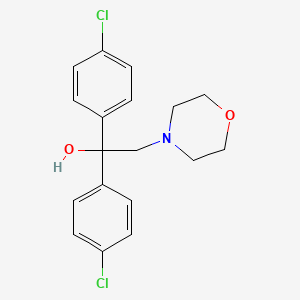
![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)
![N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2825689.png)
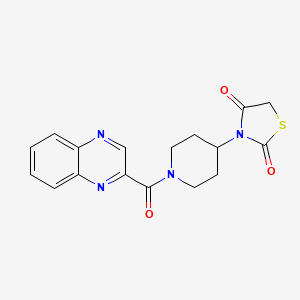
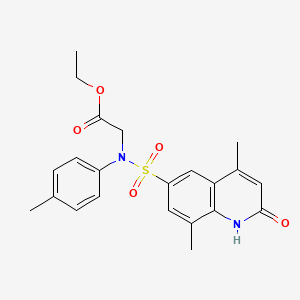
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)
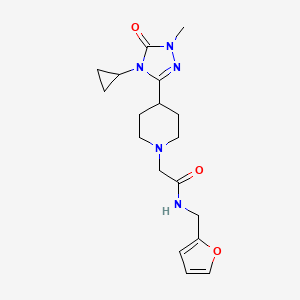
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
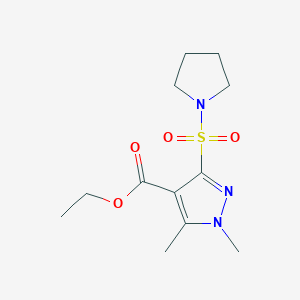
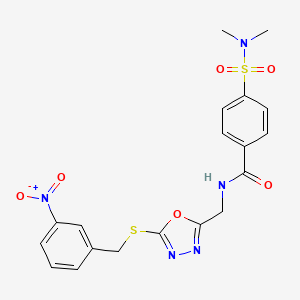
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)
